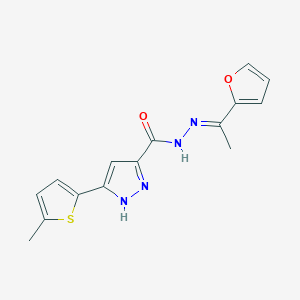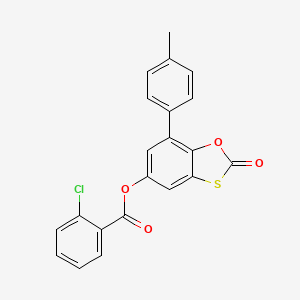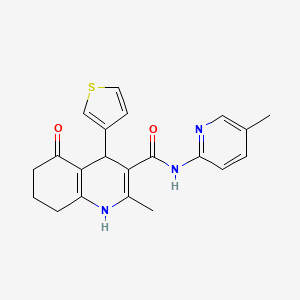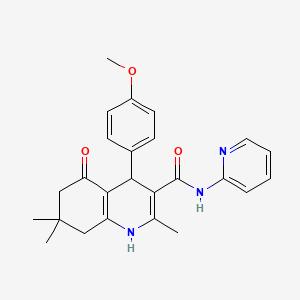![molecular formula C25H18Cl2FNO4S B11644440 (5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644440.png)
(5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(4-氯苄基)-5-{3-氯-4-[(4-氟苄基)氧基]-5-甲氧基苄叉基}-1,3-噻唑烷-2,4-二酮是一种复杂的有机化合物,属于噻唑烷二酮类。该化合物以其独特的结构为特征,包括连接到噻唑烷-2,4-二酮核心上的氯苄基、氟苄基和甲氧基苄叉基。由于其潜在的生物和化学特性,它在科学研究的各个领域都引起了兴趣。
准备方法
合成路线和反应条件
(5Z)-3-(4-氯苄基)-5-{3-氯-4-[(4-氟苄基)氧基]-5-甲氧基苄叉基}-1,3-噻唑烷-2,4-二酮的合成通常涉及多步有机反应。该过程从噻唑烷-2,4-二酮核心的制备开始,然后通过各种取代和缩合反应引入氯苄基、氟苄基和甲氧基苄叉基。为了获得高产率和纯度,特定反应条件(例如温度、溶剂和催化剂)进行了优化。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动工艺的大规模合成。使用微波辅助合成和高通量筛选等先进技术可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
(5Z)-3-(4-氯苄基)-5-{3-氯-4-[(4-氟苄基)氧基]-5-甲氧基苄叉基}-1,3-噻唑烷-2,4-二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将该化合物转化为其还原形式,例如噻唑烷衍生物。
取代: 该化合物可以进行亲核或亲电取代反应,从而形成各种取代衍生物。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂或亲电试剂。为了获得所需的产物,对反应条件(例如温度、pH 和溶剂选择)进行仔细控制。
形成的主要产物
这些反应形成的主要产物包括亚砜、砜、还原的噻唑烷衍生物以及各种取代类似物。这些产物可能具有不同的化学和生物学特性,使其成为进一步研究和应用的宝贵材料。
科学研究应用
(5Z)-3-(4-氯苄基)-5-{3-氯-4-[(4-氟苄基)氧基]-5-甲氧基苄叉基}-1,3-噻唑烷-2,4-二酮具有广泛的科学研究应用,包括:
化学: 该化合物被用作合成更复杂分子的结构单元,以及各种有机反应的试剂。
生物学: 研究其潜在的生物活性,例如抗菌、抗炎和抗癌特性。
医学: 研究其潜在的治疗效果以及作为药物开发的先导化合物。
工业: 它被用于开发新材料以及作为各种化学品的中间体。
作用机制
(5Z)-3-(4-氯苄基)-5-{3-氯-4-[(4-氟苄基)氧基]-5-甲氧基苄叉基}-1,3-噻唑烷-2,4-二酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,调节其活性并影响各种细胞过程。对其分子靶标和途径的详细研究对于了解其完整的作用机制至关重要。
相似化合物的比较
类似化合物
与(5Z)-3-(4-氯苄基)-5-{3-氯-4-[(4-氟苄基)氧基]-5-甲氧基苄叉基}-1,3-噻唑烷-2,4-二酮类似的化合物包括其他噻唑烷二酮衍生物,例如:
罗格列酮: 一种众所周知的噻唑烷二酮,用作抗糖尿病药物。
吡格列酮: 另一种具有抗糖尿病特性的噻唑烷二酮。
曲格列酮: 一种噻唑烷二酮,以前用作抗糖尿病药物,但由于安全问题而被撤回。
独特性
(5Z)-3-(4-氯苄基)-5-{3-氯-4-[(4-氟苄基)氧基]-5-甲氧基苄叉基}-1,3-噻唑烷-2,4-二酮的独特性在于其特定的结构特征,例如氯苄基、氟苄基和甲氧基苄叉基的存在。这些结构元素可能赋予独特的化学和生物学特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C25H18Cl2FNO4S |
|---|---|
分子量 |
518.4 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H18Cl2FNO4S/c1-32-21-11-17(10-20(27)23(21)33-14-16-4-8-19(28)9-5-16)12-22-24(30)29(25(31)34-22)13-15-2-6-18(26)7-3-15/h2-12H,13-14H2,1H3/b22-12- |
InChI 键 |
NSBZDVFSMCQYKX-UUYOSTAYSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)F |
规范 SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)
![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)
![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)
![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)

![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)
![4-{5-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11644409.png)

![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-](/img/structure/B11644418.png)

![3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)


